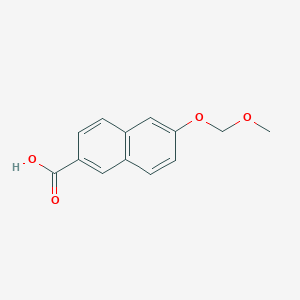
6-Methoxymethoxynaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxymethoxynaphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of methoxy and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxymethoxynaphthalene-2-carboxylic acid typically involves the methoxylation of naphthalene derivatives followed by carboxylation. One common method is the reaction of 6-methoxynaphthalene with methoxyacetic acid under acidic conditions to introduce the methoxymethoxy group. The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxymethoxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 6-methoxynaphthalene-2-carboxylic acid derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 6-methoxynaphthalene-2-carboxylic alcohol or aldehyde.
Substitution: Formation of nitrated or halogenated derivatives of this compound.
Scientific Research Applications
6-Methoxymethoxynaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxymethoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthoic acid: Similar structure but lacks the methoxymethoxy group.
2-Methoxynaphthalene: Lacks the carboxylic acid group.
Naphthalene-2-carboxylic acid: Lacks the methoxy and methoxymethoxy groups.
Uniqueness
6-Methoxymethoxynaphthalene-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-(methoxymethoxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-16-8-17-12-5-4-9-6-11(13(14)15)3-2-10(9)7-12/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
YADSXVONQHIUDP-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















